molecular formula C18H18O6 B3065435 Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate CAS No. 4204-60-8

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate

Cat. No.: B3065435
CAS No.: 4204-60-8
M. Wt: 330.3 g/mol
InChI Key: BBCJQHYOGQEOAA-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate is an organic compound with the molecular formula C18H18O6. It is a dimethyl ester derivative of benzoic acid, characterized by the presence of two benzoate groups connected via an ethylene glycol linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate typically involves the esterification of 4,4’-(1,2-ethanediylbis(oxy))dibenzoyl chloride with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid chloride to the ester.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of aqueous acid or base at elevated temperatures.

    Transesterification: Catalyzed by acids or bases, often performed under reflux conditions.

    Reduction: Requires strong reducing agents like lithium aluminum hydride, usually conducted in anhydrous solvents.

Major Products Formed

    Hydrolysis: Produces 4,4’-(1,2-ethanediylbis(oxy))dibenzoyl acid.

    Transesterification: Yields various esters depending on the alcohol used.

    Reduction: Results in the formation of 4,4’-(1,2-ethanediylbis(oxy))dibenzyl alcohol.

Scientific Research Applications

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Medicine: Explored for its potential use in developing prodrugs that can release active pharmaceutical ingredients upon hydrolysis.

    Industry: Utilized in the production of specialty polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of the corresponding carboxylic acids. This process can be exploited in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon enzymatic hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Another dimethyl ester of benzoic acid, but with a different structural arrangement.

    Dimethyl isophthalate: Similar ester but with the ester groups positioned differently on the benzene ring.

    Dimethyl phthalate: A related compound with ester groups on adjacent carbons of the benzene ring.

Uniqueness

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate is unique due to its ethylene glycol linkage, which imparts distinct physical and chemical properties compared to other dimethyl esters of benzoic acid

Properties

IUPAC Name

methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-17(19)13-3-7-15(8-4-13)23-11-12-24-16-9-5-14(6-10-16)18(20)22-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCJQHYOGQEOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194861
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-60-8
Record name 1,1′-Dimethyl 4,4′-[1,2-ethanediylbis(oxy)]bis[benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4204-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bisbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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